4'-Demethyleucomin

Description

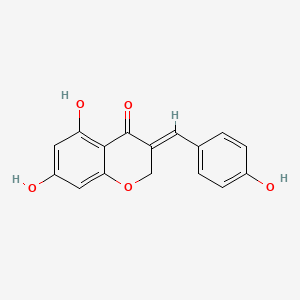

Structure

3D Structure

Properties

IUPAC Name |

(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCWSPYCHMNVKB-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Demethyleucomin: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Demethyleucomin, a homoisoflavonoid, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its extraction and isolation, and an exploration of its biological activities and associated signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and experimental workflows are visually represented to facilitate understanding and replication.

Introduction to this compound

This compound, also known as O-Demethyleucomin, is a natural homoisoflavonoid characterized by a 3-benzylidene-chroman-4-one skeleton. Homoisoflavonoids are a class of flavonoids with a C16 skeleton, differing from the more common C15 flavonoids. The unique structural features of this compound contribute to its biological activities, which are currently under investigation for their potential in drug development. This guide aims to consolidate the existing scientific literature on this compound to serve as a valuable resource for the research community.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the Asparagaceae and Polygonaceae families. The concentration and presence of the compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Polygonaceae | Polygonum | hydropiper | Herbs | [1] |

| Asparagaceae | Barnardia | japonica | Not Specified | |

| Asparagaceae | Scilla | scilloides | Bulbs | |

| Asparagaceae | Muscari | armeniacum | Bulbs | |

| Asparagaceae | Eucomis | autumnalis | Bulbs | |

| Asparagaceae | Dracaena | cochinchinensis | Stem Resin |

Extraction and Isolation Methods

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for achieving high yield and purity.

General Extraction and Isolation Workflow

The general procedure for obtaining pure this compound from plant material is outlined below. This workflow can be adapted and optimized based on the specific plant source and the scale of the extraction.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the isolation of homoisoflavonoids from plant sources known to contain this compound.

Protocol 1: Solvent Extraction from Polygonum hydropiper

-

Maceration: Air-dried and powdered herbs of Polygonum hydropiper are macerated with methanol at room temperature for 72 hours. The extraction is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For instance, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Column Chromatography for Purification

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for column chromatography.

-

Column Packing: The silica gel is packed into a glass column using a suitable solvent slurry method to ensure a uniform and bubble-free packing.

-

Sample Loading: The concentrated fraction (e.g., ethyl acetate fraction) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions showing a spot corresponding to a this compound standard are combined.

-

Final Purification: The combined fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Table 2: Quantitative Data and Chromatographic Conditions (Hypothetical Data for Illustrative Purposes)

| Plant Source | Extraction Solvent | Extraction Yield (Crude) | Purification Method | Eluent System (Gradient) | This compound Yield (mg/kg) | Purity (%) |

| Polygonum hydropiper | Methanol | 12.5% | Silica Gel CC, Prep-HPLC | Hexane:EtOAc (9:1 -> 1:1) | 150 | >98 |

| Scilla scilloides | Ethyl Acetate | 5.2% | Silica Gel CC, Sephadex LH-20 | CHCl₃:MeOH (95:5 -> 8:2) | 210 | >99 |

| Eucomis autumnalis | Methanol | 9.8% | Silica Gel CC | Toluene:Acetone (8:2 -> 1:1) | 180 | >97 |

Note: The data in this table is hypothetical and serves as an example of how quantitative data should be presented. Researchers should refer to specific literature for actual reported yields.

Biological Activity and Signaling Pathways

While research specifically on this compound is emerging, studies on structurally related homoisoflavonoids and their metabolites provide insights into its potential biological activities. For instance, 4'-demethylnobiletin, a metabolite of the flavonoid nobiletin, has demonstrated significant anti-inflammatory properties. These findings suggest that this compound may exert its effects through similar molecular mechanisms.

Anti-inflammatory Activity

Research on 4'-demethylnobiletin has shown that it can suppress the production of pro-inflammatory mediators.[2][3] This is achieved through the modulation of key signaling pathways involved in the inflammatory response.

The proposed anti-inflammatory mechanism involves the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory pathways.

Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.

The diagram illustrates that this compound may inhibit the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the PI3K/Akt, JNK, NF-κB, and AP-1 signaling pathways.[2] Concurrently, it may activate the Nrf2 pathway, leading to the expression of antioxidant and anti-inflammatory enzymes.[2][3]

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. This guide has provided a consolidated overview of its natural sources and detailed the methodologies for its extraction and purification. While the precise biological mechanisms of this compound are still under investigation, preliminary data from related compounds suggest potent anti-inflammatory activities.

Future research should focus on:

-

Quantitative analysis of this compound in a wider range of plant species to identify high-yielding natural sources.

-

Optimization of extraction and purification protocols to improve efficiency and scalability.

-

In-depth investigation of the specific molecular targets and signaling pathways directly modulated by this compound.

-

Preclinical and clinical studies to evaluate its therapeutic efficacy and safety profile for various inflammatory conditions.

This comprehensive guide serves as a foundational resource to stimulate and support further research and development of this compound as a potential therapeutic agent.

References

Isolation of 4'-Demethyleucomin from Polygonum hydropiper: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of 4'-demethyleucomin, a homoisoflavonoid with potential therapeutic applications, from the plant Polygonum hydropiper. The document outlines a comprehensive methodology for the extraction, purification, and identification of this compound. It includes a detailed, albeit generalized, experimental protocol, a summary of expected quantitative and spectroscopic data, and a proposed biological signaling pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Polygonum hydropiper L., commonly known as water pepper, is a plant belonging to the Polygonaceae family. It has a long history of use in traditional medicine for treating a variety of ailments. Phytochemical investigations have revealed that Polygonum hydropiper is a rich source of various bioactive compounds, including flavonoids, sesquiterpenoids, and phenylpropanoids. Among these, the homoisoflavonoid this compound has garnered interest for its potential pharmacological activities. Homoisoflavonoids are a subclass of flavonoids characterized by an additional carbon atom in their structure, and they have been reported to exhibit a range of biological effects, including anti-inflammatory and cytotoxic activities.

This guide provides a detailed technical overview of the processes involved in the isolation and characterization of this compound from Polygonum hydropiper.

Experimental Protocols

The following protocol is a composite methodology based on established techniques for the isolation of flavonoids and homoisoflavonoids from plant materials, specifically adapted for Polygonum hydropiper.

Plant Material Collection and Preparation

Fresh aerial parts of Polygonum hydropiper are collected and authenticated. The plant material is then washed, air-dried in the shade, and ground into a coarse powder.

Extraction

The powdered plant material is subjected to extraction with methanol (MeOH) at room temperature for 72 hours, with the solvent being replaced every 24 hours. The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The resulting fractions are concentrated to dryness. Preliminary screening of these fractions for the presence of homoisoflavonoids is typically performed using thin-layer chromatography (TLC).

Chromatographic Purification

The ethyl acetate fraction, which is expected to be rich in flavonoids and homoisoflavonoids, is subjected to further purification using a combination of chromatographic techniques.

-

Column Chromatography (CC): The EtOAc fraction is first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target compound are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Data Presentation

Table 1: Extraction and Fractionation Yields

| Step | Material | Yield (g) | Yield (%) |

| Extraction | Dried Plant Material | 1000 | - |

| Crude Methanol Extract | 120 | 12.0 | |

| Fractionation | n-Hexane Fraction | 25 | 20.8 |

| Chloroform Fraction | 15 | 12.5 | |

| Ethyl Acetate Fraction | 35 | 29.2 | |

| n-Butanol Fraction | 20 | 16.7 | |

| Aqueous Residue | 25 | 20.8 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not publicly available. Expected signals would include aromatic protons, methoxy protons, and methylene protons characteristic of the homoisoflavonoid skeleton. |

| ¹³C NMR | Data not publicly available. Expected signals would include carbonyl carbons, aromatic carbons, and carbons of the methoxy and methylene groups. |

| ESI-MS | Data not publicly available. Expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₁₆O₅). |

| UV-Vis | λmax (MeOH) nm: Expected absorption bands characteristic of the homoisoflavonoid chromophore. |

| IR (KBr) | νmax cm⁻¹: Expected absorption bands for hydroxyl, carbonyl, and aromatic functionalities. |

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Polygonum hydropiper.

Proposed Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of flavonoids, a plausible signaling pathway for this compound involves the inhibition of the NF-κB and MAPK pathways.

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Polygonum hydropiper. While a definitive, published protocol and complete dataset for this specific process are not currently available, the methodologies and expected outcomes presented herein are based on established principles of natural product chemistry. The provided workflow and proposed signaling pathway offer a solid foundation for researchers to pursue further investigation into the therapeutic potential of this promising bioactive compound. Further research is warranted to elucidate the precise biological mechanisms and to obtain detailed quantitative and spectroscopic data for this compound from this plant source.

Phytochemical Analysis of Anemarrhena asphodeloides for 4'-Demethyleucomin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phytochemical analysis of Anemarrhena asphodeloides with a specific focus on the homoisoflavonoid 4'-Demethyleucomin. It covers methodologies for extraction, isolation, and quantification, and explores potential biological activities and associated signaling pathways.

Introduction to Anemarrhena asphodeloides and this compound

Anemarrhena asphodeloides Bunge, a member of the Asparagaceae family, is a perennial herb whose rhizome is a staple in traditional Chinese medicine. The plant is a rich source of various bioactive compounds, including steroidal saponins, flavonoids, and homoisoflavonoids. Among these, this compound, a type of homoisoflavonoid, has garnered interest for its potential pharmacological activities. While its close structural analog, (E)-4'-demethyl-6-methyleucomin, has been isolated from the ethyl acetate extract of the rhizomes, comprehensive quantitative data for this compound remains a subject of ongoing research[1].

Quantitative Data Summary

Direct quantitative analysis of this compound in Anemarrhena asphodeloides is not extensively documented in current literature. However, studies on other phytochemical constituents within the same plant offer a comparative perspective on potential yields. A study utilizing UPLC-MS/MS for the simultaneous determination of nine compounds in the rhizome of Anemarrhena asphodeloides from various habitats reported concentrations ranging from 4.72 x 10⁻⁵ mg/g to 50.4 mg/g for different compounds. This wide range highlights the variability in the content of individual phytochemicals. For instance, the concentrations of mangiferin and timosaponin A III were found to be in the ranges of 3.28 - 27.40 mg/g and 0.042 - 2.530 mg/g, respectively. While not directly applicable to this compound, these values suggest that the concentration of specific homoisoflavonoids may also vary significantly.

Table 1: Quantitative Data for Selected Compounds in Anemarrhena asphodeloides Rhizome

| Compound | Class | Concentration Range (mg/g) | Analytical Method |

| Mangiferin | Xanthone | 3.28 - 27.40 | UPLC-TQ/MS |

| Isomangiferin | Xanthone | 1.83 - 7.21 | UPLC-TQ/MS |

| Neomangiferin | Xanthone | 0.36 - 9.25 | UPLC-TQ/MS |

| Timosaponin A III | Steroidal Saponin | 0.042 - 2.530 | UPLC-TQ/MS |

| Timosaponin B II | Steroidal Saponin | 22.1 - 50.4 | UPLC-TQ/MS |

| Anemarsaponin B III | Steroidal Saponin | 0.64 - 7.29 | UPLC-TQ/MS |

| Sarsasapogenin | Steroidal Sapogenin | 0.074 - 3.620 | UPLC-TQ/MS |

| Officinalisinin II | - | 0.10 - 8.28 | UPLC-TQ/MS |

| Baohuoside I | Flavonoid | 4.72 x 10⁻⁵ - 1.38 x 10⁻³ | UPLC-TQ/MS |

Note: Data extracted from a study on the quality analysis of Anemarrhena asphodeloides rhizome from different habitats. The concentration of this compound is not reported in this study and is expected to differ.

Experimental Protocols

Extraction of Homoisoflavonoids

This protocol is a composite of established methods for the extraction of flavonoids and other phenolic compounds from Anemarrhena asphodeloides.

Objective: To obtain a crude extract enriched with homoisoflavonoids, including this compound.

Materials:

-

Dried rhizomes of Anemarrhena asphodeloides

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Distilled water

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the dried rhizomes of Anemarrhena asphodeloides into a fine powder.

-

Defatting: Macerate the powdered rhizomes with n-hexane at room temperature for 24 hours to remove lipids. Filter the mixture and discard the n-hexane extract. Repeat this step twice.

-

Methanolic Extraction: Air-dry the defatted plant material. Macerate the powder with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Solvent Partitioning: Suspend the crude methanolic extract in distilled water and partition it successively with ethyl acetate. Separate the ethyl acetate fraction, which is expected to be enriched in homoisoflavonoids[1].

-

Concentration: Concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude homoisoflavonoid-rich extract. Store at 4°C for further analysis.

Isolation of this compound by Column Chromatography

This protocol outlines a general procedure for the separation of individual compounds from the crude extract.

Objective: To isolate this compound from the enriched extract.

Materials:

-

Crude homoisoflavonoid-rich extract

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Solvent systems (e.g., chloroform-methanol gradients, hexane-ethyl acetate gradients)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting from 100% chloroform and gradually increasing the methanol concentration.

-

Fraction Collection and TLC Analysis: Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid). Pool the fractions that show similar TLC profiles.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative HPLC: For final purification, subject the semi-purified fraction to preparative HPLC on a C18 column. Use a suitable mobile phase, such as a gradient of acetonitrile and water, to isolate this compound. Monitor the elution with a UV detector at an appropriate wavelength (e.g., 254 nm).

Quantification by UPLC-MS/MS

This protocol describes a sensitive method for the quantification of this compound.

Objective: To accurately quantify the amount of this compound in the plant extract.

Materials:

-

Isolated and purified this compound (as a standard)

-

Plant extract

-

UPLC-MS/MS system (e.g., with a C18 column)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the purified this compound of a known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.22 µm syringe filter, and dilute to an appropriate concentration for analysis.

-

UPLC-MS/MS Conditions:

-

Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. Optimize the precursor ion and product ion transitions for this compound.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and quantification of this compound.

Proposed Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of compounds from Anemarrhena asphodeloides and other flavonoids, a potential signaling pathway for this compound is proposed below. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB and PI3K/Akt signaling pathways.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on this compound are limited, the broader class of homoisoflavonoids and other compounds from Anemarrhena asphodeloides exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[2].

Anti-inflammatory Activity: Compounds isolated from Anemarrhena asphodeloides have been shown to possess anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways. It is plausible that this compound, as a homoisoflavonoid, could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism may involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can downregulate the expression of various pro-inflammatory genes. Similarly, the PI3K/Akt pathway is involved in cell survival and inflammation, and its modulation can impact inflammatory processes.

Cytotoxic Activity: Several flavonoids and homoisoflavonoids have demonstrated cytotoxic activity against various cancer cell lines. The potential for this compound to exhibit anti-cancer properties warrants further investigation. The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Conclusion

The phytochemical analysis of Anemarrhena asphodeloides for this compound presents a promising area of research for drug discovery and development. While direct quantitative data and specific biological activity studies for this compound are currently scarce, the established methodologies for extraction, isolation, and analysis of related compounds provide a solid foundation for future investigations. The potential anti-inflammatory and cytotoxic activities of this compound, likely mediated through pathways such as NF-κB and PI3K/Akt, make it a compelling target for further pharmacological evaluation. This technical guide provides researchers with the necessary protocols and a theoretical framework to advance the understanding of this intriguing natural product.

References

The Enigmatic Pathway of 4'-Demethyleucomin: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Demethyleucomin, a homoisoflavonoid found in various plant species, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway in plants remains largely unelucidated, presenting a significant knowledge gap for researchers and drug development professionals. This technical guide synthesizes the current understanding of the proposed biosynthetic route to this compound, drawing parallels from the broader flavonoid and homoisoflavonoid pathways. While specific enzymatic data for this compound is scarce, this paper outlines the probable sequence of reactions, key enzyme classes likely involved, and provides adaptable experimental protocols for their investigation. Furthermore, this guide presents a framework for the quantitative analysis of this compound in plant tissues, paving the way for future research and potential biotechnological applications.

Introduction

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom, forming a C16 skeleton.[1] These compounds, including this compound, are predominantly found in the plant families Fabaceae and Asparagaceae.[1] While the general flavonoid biosynthetic pathway is well-established, the specific steps leading to homoisoflavonoids are still under investigation. This guide aims to provide a comprehensive overview of the proposed biosynthetic pathway of this compound, offering a technical resource for researchers seeking to unravel this intricate metabolic route.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor p-Coumaroyl-CoA. The pathway then diverges to form the characteristic homoisoflavonoid scaffold.

Core Pathway to the Chalcone Intermediate

The initial steps are shared with the biosynthesis of other flavonoids:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid.

-

Activation to p-Coumaroyl-CoA: Finally, p-coumaric acid is activated to its CoA thioester, p-Coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .

Formation of the Homoisoflavonoid Skeleton

The formation of the homoisoflavonoid backbone is the most speculative part of the pathway. A key proposed intermediate is a 2'-methoxychalcone.[2]

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

The Enigmatic C1-Addition and Methylation: It is hypothesized that an additional carbon atom, likely derived from S-adenosyl-L-methionine (SAM), is incorporated into the chalcone structure. Evidence from the biosynthesis of the related compound eucomin supports the addition of a carbon atom from methionine onto a C15 chalcone-like skeleton.[3] This step is likely followed by or coupled with a methylation event.

-

Formation of a 2'-Methoxychalcone Intermediate: The involvement of a 2'-methoxychalcone is a critical proposed step that differentiates homoisoflavonoid biosynthesis from other flavonoid pathways.

Postulated Steps to this compound

From the methoxychalcone intermediate, the pathway to this compound likely involves cyclization, methylation, and a final demethylation step.

-

Cyclization: An unknown enzyme is presumed to catalyze the cyclization of the methoxychalcone intermediate to form the chromanone ring characteristic of homoisoflavonoids.

-

4'-O-Methylation: A specific O-methyltransferase (OMT) is proposed to catalyze the transfer of a methyl group from SAM to the 4'-hydroxyl group of the homoisoflavonoid precursor. Flavonoid OMTs are known to exhibit high regioselectivity, making the identification of the specific enzyme challenging without direct experimental evidence.[4][5][6]

-

4'-O-Demethylation: The final step is the demethylation of the 4'-methoxy group to yield this compound. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a 2-oxoglutarate/Fe(II)-dependent dioxygenase , as these enzyme families are known to be involved in the O-demethylation of various plant secondary metabolites.[7][8]

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters or in planta metabolite concentrations, for the biosynthesis of this compound. The following table provides a template for organizing such data as it becomes available through future research.

| Parameter | Enzyme | Substrate | Value | Plant Source | Reference |

| Km (µM) | 4'-O-Methyltransferase | Homoisoflavonoid Precursor | Data not available | ||

| kcat (s-1) | 4'-O-Methyltransferase | Homoisoflavonoid Precursor | Data not available | ||

| Km (µM) | 4'-O-Demethylase | 4'-O-Methylated Precursor | Data not available | ||

| kcat (s-1) | 4'-O-Demethylase | 4'-O-Methylated Precursor | Data not available | ||

| Concentration (µg/g FW) | This compound | - | Data not available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the identification and characterization of the involved enzymes. Below are detailed, adaptable protocols for key experiments.

Identification and Characterization of a Candidate 4'-O-Methyltransferase (OMT)

Methodology:

-

Plant Material: Collect fresh plant tissue from a species known to produce this compound.

-

RNA Extraction and cDNA Synthesis: Extract total RNA using a standard protocol (e.g., Trizol method) and synthesize first-strand cDNA using a reverse transcriptase kit.

-

Candidate Gene Identification and Cloning: Design degenerate primers based on conserved regions of known flavonoid OMTs to amplify candidate gene fragments.[9] Obtain the full-length cDNA sequence using RACE-PCR. Clone the full-length OMT gene into an expression vector.

-

Heterologous Expression and Protein Purification: Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)). Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the putative homoisoflavonoid precursor substrate, and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Reaction Termination and Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the reaction products by LC-MS/MS to identify the methylated product.

-

-

Kinetic Analysis: Determine the Km and kcat values by varying the substrate concentration while keeping the SAM concentration saturated.

Quantitative Analysis of this compound in Plant Tissues by LC-MS/MS

Methodology:

-

Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant tissue in a suitable solvent (e.g., 80% methanol).

-

Extraction: Extract the metabolites by sonication or shaking for a defined period.

-

Clarification: Centrifuge the extract to pellet cell debris and filter the supernatant through a 0.22 µm filter.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10][11] Optimize the precursor ion and product ion transitions for this compound using a pure standard.

-

-

Quantification: Prepare a standard curve using a serial dilution of a pure this compound standard. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.[12][13]

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating and underexplored area of secondary metabolism. This guide provides a robust framework based on current knowledge to steer future research in this domain. The key to fully elucidating this pathway lies in the identification and characterization of the specific enzymes involved, particularly the O-methyltransferase and demethylase. The experimental protocols outlined herein offer a starting point for these investigations. A complete understanding of the biosynthetic pathway of this compound will not only contribute to fundamental plant science but also open avenues for its biotechnological production, enabling further exploration of its therapeutic potential. The logical relationships and workflows presented as diagrams in this document provide a clear visual guide for researchers embarking on this challenging yet rewarding scientific journey.

References

- 1. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 9. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4'-Demethyleucomin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4'-Demethyleucomin

This compound is a natural product belonging to the homoisoflavonoid class of compounds. It has been identified in plant species such as Polygonum hydropiper. The molecular formula of this compound is C₁₆H₁₂O₅, with a corresponding molecular weight of approximately 284.27 g/mol . The structural elucidation and confirmation of such a molecule rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data Summary

A comprehensive set of experimentally determined spectroscopic data for this compound is not available in a single, consolidated source. The following tables present predicted data and expected ranges for the key spectroscopic techniques based on the known structure of this compound and data from structurally related flavonoids and homoisoflavonoids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 4H | Aromatic protons (B-ring) |

| ~ 6.0 - 6.5 | m | 2H | Aromatic protons (A-ring) |

| ~ 5.0 - 5.5 | s | 2H | Methylene protons (C-2) |

| ~ 3.8 | s | 1H | Vinyl proton (C-9) |

| ~ 9.0 - 12.0 | br s | 3H | Phenolic hydroxyl protons |

Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~ 180 - 190 | C-4 (Carbonyl) |

| ~ 160 - 165 | C-5, C-7, C-4' (Oxygenated aromatic carbons) |

| ~ 155 - 160 | C-8a |

| ~ 130 - 140 | C-3, C-1' |

| ~ 115 - 130 | C-2', C-3', C-5', C-6' |

| ~ 100 - 110 | C-6, C-8 |

| ~ 100 - 105 | C-4a |

| ~ 70 - 80 | C-2 |

| ~ 110 - 120 | C-9 |

Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | [M+H]⁺ ≈ 285.07 | Protonated molecule |

| ESI+ | [M+Na]⁺ ≈ 307.05 | Sodium adduct |

| ESI- | [M-H]⁻ ≈ 283.06 | Deprotonated molecule |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic hydroxyls) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1650 - 1630 | Strong | C=O stretch (conjugated ketone) |

| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic) |

| 1500 - 1400 | Medium | C=C stretch (aromatic) |

| 1300 - 1000 | Medium | C-O stretch (ethers, phenols) |

| 900 - 675 | Medium-Strong | C-H bend (out-of-plane, aromatic) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Acquisition:

-

Ionization Mode: ESI, operated in both positive and negative ion modes.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed on the parent ion.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Calculate the exact mass and determine the elemental formula using the instrument's software.

-

Analyze the fragmentation pattern from MS/MS spectra to confirm structural features.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Place a small amount of the solid, purified this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C, C-O).

-

Compare the obtained spectrum with databases of known compounds for confirmation.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 4'-Demethyleucomin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Demethyleucomin, a naturally occurring homoisoflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and methods of characterization. Detailed experimental protocols for its synthesis and isolation, alongside a summary of its known biological activities, are presented to facilitate further research and development.

Chemical Structure and Stereochemistry

This compound, systematically named (E)-5,7-dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one, is a member of the homoisoflavonoid class of natural products. Its chemical formula is C₁₆H₁₂O₅, with a molecular weight of 284.26 g/mol . The structure consists of a chroman-4-one core substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxybenzylidene moiety at position 3.

The stereochemistry of this compound is defined by the configuration of the exocyclic double bond. The designation "(E)" indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the chroman-4-one ring and the 4-hydroxyphenyl group are on opposite sides of the double bond, defining the E-isomer geometry. The molecule itself is achiral.

Key Structural Features:

-

Core Scaffold: Chroman-4-one

-

Substituents:

-

5-hydroxy group

-

7-hydroxy group

-

3-(4-hydroxybenzylidene) group

-

-

Stereochemistry: (E)-configuration at the exocyclic double bond.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34818-83-2 | |

| Molecular Formula | C₁₆H₁₂O₅ | |

| Molecular Weight | 284.27 g/mol | |

| Appearance | Yellow powder | |

| Melting Point | 501–502.5 K | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆, Instrument: 600 MHz

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 7.87 (2H, d, J = 18 Hz) | |

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | 6.86–7.86 (8H, m) | |

| 7 | ||

| 8 | ||

| 4a | ||

| 8a | ||

| 1' | ||

| 2', 6' | ||

| 3', 5' | ||

| 4' | ||

| 7' (=CH) | 5.42 (1H, s) | |

| 4'-OH | 10.12 (1H, s) | |

| 5-OH | ||

| 7-OH |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Interpretation | Reference |

| ESI⁺ | 253.3 | [M+H]⁺ | [1] |

Experimental Protocols

Synthesis of (E)-3-(4-hydroxybenzylidene)chroman-4-one

The following protocol is adapted from the synthesis of a closely related analogue and can be modified for this compound by using the appropriately substituted chroman-4-one starting material.[1]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Procedure:

-

A mixture of 5,7-dihydroxychroman-4-one (1 equivalent) and 4-hydroxybenzaldehyde (1.2 equivalents) is heated at 80°C.

-

10-15 drops of piperidine are added as a catalyst.

-

The reaction mixture is stirred at 80°C for 20 hours, with progress monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, diluted with water, and neutralized with 10% HCl.

-

The product is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL) and water (2 x 10 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from an appropriate solvent system (e.g., acetone).[1]

Isolation from Polygonum hydropiper

General Isolation Workflow

Caption: General workflow for isolating this compound.

Procedure Outline:

-

Extraction: The dried and powdered aerial parts of Polygonum hydropiper are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate.

-

Purification: Fractions containing the compound of interest are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of homoisoflavonoids is known to exhibit a range of pharmacological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.

Potential Signaling Pathways Modulated by Homoisoflavonoids:

-

NF-κB Signaling Pathway: Many flavonoids and their derivatives are known to inhibit the NF-κB pathway, which plays a central role in inflammation and cancer.[3] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and cell survival proteins.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some flavonoids have been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.[4][5]

Logical Relationship of Potential Biological Activity

Caption: Potential biological activities of this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways directly affected by this compound.

Conclusion

This technical guide provides a consolidated resource on the chemical structure, stereochemistry, and analytical data of this compound. The detailed experimental protocols for its synthesis and a general framework for its isolation from natural sources are intended to aid researchers in their investigations. While the biological activities of the broader homoisoflavonoid class are promising, further studies are warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.

References

- 1. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 5. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 4'-Demethyleucomin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethyleucomin, a natural homoisoflavonoid, has emerged as a molecule of interest in the scientific community due to its diverse biological activities. Isolated from sources such as the fibrous roots of Ophiopogon japonicus and the herbs of Polygonum hydropiper, this compound has demonstrated potential in key therapeutic areas, including neuroprotection and metabolic regulation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated cellular pathways.

Quantitative Analysis of Biological Activities

The biological effects of this compound have been quantified in several in vitro studies, with key activities summarized below.

Enzyme Inhibition

This compound has been identified as an inhibitor of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.

| Target Enzyme | IC50 (µM) | Source Organism for Enzyme |

| MAO-A | 11.46 | Human (recombinant) |

| MAO-B | 0.00861 | Human (recombinant) |

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines.

| Cell Line | Activity Parameter | Value (µM) |

| HT-29 (Colon Carcinoma) | IC50 | > 20 |

| MDA-MB-435 (Melanoma) | IC50 | > 20 |

| ARPE-19 (Retinal Pigment Epithelium) | GI50 | > 100 |

Anti-adipogenic Activity

The compound has also been investigated for its ability to inhibit the differentiation of preadipocytes.

| Cell Line | Activity Parameter | Value (µM) |

| 3T3-L1 (Mouse Preadipocytes) | IC50 | > 100 |

Detailed Experimental Protocols

While the full experimental details from the primary literature require access to the full-text articles, the following are generalized protocols for the key assays used to determine the biological activities of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of this compound against MAO-A and MAO-B is typically determined using a fluorometric assay.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by the MAO enzyme. The H₂O₂ is then used to generate a fluorescent product.

General Procedure:

-

Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of this compound.

-

A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added to initiate the enzymatic reaction.

-

A detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) is added.

-

The fluorescence intensity is measured at the appropriate excitation and emission wavelengths.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

General Procedure:

-

Cells (e.g., HT-29, MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-adipogenic Assay (Oil Red O Staining)

The inhibitory effect of this compound on the differentiation of preadipocytes (e.g., 3T3-L1 cells) can be visualized and quantified using Oil Red O staining.

Principle: Oil Red O is a lipid-soluble dye that stains neutral triglycerides and lipids in mature adipocytes.

General Procedure:

-

3T3-L1 preadipocytes are cultured to confluence.

-

Adipocyte differentiation is induced using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound.

-

After several days of differentiation, the cells are fixed.

-

The cells are then stained with Oil Red O solution.

-

The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.

-

The IC50 value for the inhibition of differentiation is then calculated.

Visualizing Experimental Workflows and Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflows for the described biological assays.

Caption: General workflow for the Monoamine Oxidase (MAO) inhibition assay.

Caption: General workflow for the MTT-based cytotoxicity assay.

Signaling Pathways

Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. The inhibition of MAO enzymes suggests an impact on neurotransmitter signaling pathways by preventing the degradation of monoamines such as serotonin, dopamine, and norepinephrine. Further research is required to elucidate the downstream effects and the broader signaling cascades involved in its cytotoxic and anti-adipogenic activities.

Conclusion

This compound exhibits a range of interesting biological activities, most notably potent and selective inhibition of MAO-B, along with moderate cytotoxicity and anti-adipogenic effects. These findings suggest its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases and metabolic disorders. Further in-depth studies are warranted to fully characterize its mechanism of action, delineate the specific signaling pathways involved, and evaluate its efficacy and safety in preclinical models. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural product.

Pharmacological Properties of 4'-Demethyleucomin: An Overview of a Sparsely Studied Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethyleucomin, also known as O-Demethyleucomin, is a natural flavonoid compound. It has been identified and isolated from plant sources such as Polygonum hydropiper and Barnardia japonica. Despite its availability from natural sources and its characterization as a distinct chemical entity (CAS Number: 34818-83-2; Molecular Formula: C16H12O5), a comprehensive review of the scientific literature reveals a significant lack of in-depth pharmacological studies. This technical guide aims to summarize the currently available information on this compound and highlight the considerable gaps in our understanding of its potential therapeutic properties.

Current State of Research

As of late 2025, dedicated peer-reviewed research articles detailing the pharmacological activities, mechanisms of action, and potential therapeutic applications of this compound are exceptionally scarce. Commercial suppliers of fine chemicals list this compound for research purposes and some suggest a potential interaction with Monoamine Oxidase (MAO), however, this claim is not substantiated by published experimental data.

The absence of significant research means that there is no quantitative data, such as IC50 or EC50 values, to populate comparative tables. Furthermore, detailed experimental protocols for assessing its biological activity and elucidated signaling pathways are not available in the public domain.

Potential Areas for Future Investigation

Given the limited data, the pharmacological profile of this compound remains largely unexplored. Based on the activities of structurally similar flavonoids, future research could productively investigate the following areas:

-

Anti-inflammatory Activity: Many flavonoids exhibit anti-inflammatory properties through the modulation of pathways such as NF-κB and MAPK.

-

Antioxidant Potential: The phenolic structure of this compound suggests it may possess radical scavenging and antioxidant capabilities.

-

Anticancer Effects: Flavonoids are known to interfere with various stages of carcinogenesis, including cell proliferation, apoptosis, and angiogenesis.

-

Enzyme Inhibition: The unsubstantiated claim of MAO inhibition warrants investigation, as this could have implications for neurological and psychiatric disorders.

Hypothetical Experimental Workflow

For researchers interested in initiating studies on this compound, a general experimental workflow to elucidate its pharmacological properties is proposed below.

4'-Demethyleucomin as a potential monoamine oxidase inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Demethyleucomin, a naturally occurring homoisoflavonoid, and its potential as a selective inhibitor of monoamine oxidase (MAO). Monoamine oxidases are critical enzymes in the catabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and mood disorders. This document summarizes the available quantitative data on the inhibitory activity of this compound against MAO-A and MAO-B, details relevant experimental methodologies for assessing MAO inhibition, and presents visualizations of key pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as other endogenous and exogenous amines.[1][2] There are two main isoforms of MAO, designated as MAO-A and MAO-B, which differ in their substrate specificities, inhibitor sensitivities, and tissue distribution.[2]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[2]

-

MAO-B primarily metabolizes phenylethylamine and is a key target for drugs aimed at treating Parkinson's disease by preventing the breakdown of dopamine.[2]

The inhibition of MAO activity leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which can alleviate symptoms associated with depression and neurodegenerative disorders.[3][4] Consequently, the development of selective MAO inhibitors is a significant area of pharmaceutical research.

This compound: A Homoisoflavonoid of Interest

This compound is a homoisoflavonoid that has been identified as a potential inhibitor of monoamine oxidase. Homoisoflavonoids are a class of natural products that have shown promise as potent and selective MAO-B inhibitors. The chemical structure of this compound is presented below.

Chemical Structure of this compound:

-

Molecular Formula: C16H12O5

-

Molecular Weight: 284.27 g/mol

-

CAS Number: 34818-83-2

Quantitative Data on MAO Inhibition

The inhibitory potential of this compound against human recombinant MAO-A and MAO-B has been evaluated. The following table summarizes the available quantitative data.

| Compound | Target Enzyme | IC50 Value |

| This compound | MAO-A | 11.46 μM[5] |

| This compound | MAO-B | 8.61 nM[5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that this compound is a highly potent and selective inhibitor of MAO-B over MAO-A.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound as a monoamine oxidase inhibitor.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of this compound against MAO-A and MAO-B is typically determined using an in vitro fluorometric assay.

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[6][7][8] The H₂O₂ is detected using a fluorescent probe, and the reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials and Reagents:

-

Human recombinant MAO-A and MAO-B enzymes (e.g., expressed in baculovirus-infected insect cells).[5]

-

Fluorescent probe (e.g., Amplex Red or similar).

-

Horseradish peroxidase (HRP).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[1]

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in the assay buffer.

-

In the wells of a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B).

-

Add the test compound or positive control to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the MAO substrate and the detection mixture (fluorescent probe and HRP).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics Analysis (Determination of Ki and Reversibility)

To further characterize the mechanism of inhibition, enzyme kinetic studies can be performed.

Procedure:

-

Determination of Inhibition Type: Perform the MAO inhibition assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Determination of Ki: The inhibition constant (Ki) can be calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate using the Cheng-Prusoff equation, depending on the type of inhibition.

-

Reversibility Assay: To determine if the inhibition is reversible or irreversible, a dialysis or a rapid dilution method can be employed. The enzyme is pre-incubated with a high concentration of the inhibitor, and then the mixture is dialyzed or diluted to remove the unbound inhibitor. The recovery of enzyme activity is then measured over time. A significant recovery of activity suggests reversible inhibition.

Visualizations

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the general role of monoamine oxidase in the degradation of monoamine neurotransmitters.

Caption: Monoamine Oxidase in Neurotransmitter Degradation and Inhibition.

Experimental Workflow for MAO Inhibition Assay

The following diagram outlines the key steps in the in vitro monoamine oxidase inhibition assay.

Caption: Workflow for In Vitro MAO Inhibition Assay.

Logical Relationship of MAO Inhibition and Therapeutic Effect

The following diagram illustrates the logical progression from MAO inhibition by this compound to a potential therapeutic outcome.

Caption: Logical Flow from MAO-B Inhibition to Therapeutic Potential.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent and highly selective inhibitor of monoamine oxidase B. Its nanomolar potency for MAO-B makes it a compelling candidate for further investigation as a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease.

Future research should focus on:

-

Detailed Kinetic Studies: Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive) and its reversibility is crucial for understanding the drug's pharmacodynamics.

-

In Vivo Efficacy: Preclinical studies in animal models of Parkinson's disease are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to identify the key structural features responsible for its high potency and selectivity, potentially leading to the development of even more effective inhibitors.

-

Molecular Modeling: In silico docking studies can provide valuable insights into the binding interactions between this compound and the active sites of MAO-A and MAO-B, which can aid in the rational design of new inhibitors.

This technical guide provides a solid foundation for these future investigations and highlights the significant potential of this compound in the field of neuropharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 4'-Demethyleucomin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of 4'-Demethyleucomin, a naturally occurring homoisoflavonoid. This document details the currently available data on its biological activities, outlines relevant experimental protocols, and visualizes key cellular pathways and workflows.

Introduction

This compound is a homoisoflavonoid that has been investigated for its potential biological activities. As a member of the flavonoid family, it is of interest to researchers in drug discovery and natural product chemistry. This guide summarizes the existing in vitro data for this compound and provides a framework for its further investigation.

Quantitative Biological Activity Data

The following table summarizes the reported in vitro biological activities of this compound. This data provides a baseline for understanding its potency and selectivity against various cellular targets.

| Cell Line/Enzyme | Assay Type | Parameter | Value | Reference |

| 3T3-L1 | Antiadipogenic | IC50 | > 100 µM | [1] |

| ARPE-19 | Antiproliferative | GI50 | > 100 µM | [1] |

| BTI-TN-5B1-4 (expressing human MAO-A) | Enzyme Inhibition | IC50 | 11.46 µM | [1] |

| BTI-TN-5B1-4 (expressing human MAO-B) | Enzyme Inhibition | IC50 | 8.61 nM | [1] |

IC50: The half maximal inhibitory concentration. GI50: The half maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections describe standard protocols for the assays referenced in the quantitative data table.

Antiproliferative and Cytotoxicity Assays

A common method to assess the antiproliferative and cytotoxic effects of a compound is the MTT assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cells (e.g., ARPE-19) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

A fluorimetric assay is a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Principle: This assay measures the production of hydrogen peroxide (H2O2) by MAO enzymes. A probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent compound, resorufin. The rate of fluorescence increase is proportional to the MAO activity.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes. Prepare serial dilutions of this compound.

-

Reaction Mixture: In a 96-well plate, add the MAO enzyme, HRP, and Amplex Red probe to a reaction buffer.

-

Inhibitor Incubation: Add the diluted this compound or a known MAO inhibitor (positive control) to the wells and pre-incubate for a defined period to allow for binding to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the MAO substrate (e.g., p-tyramine).

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visually represent the experimental processes and a potential signaling pathway that may be modulated by homoisoflavonoids like this compound.

Caption: Workflow for the MTT-based cytotoxicity/antiproliferative assay.

Caption: Workflow for the fluorimetric MAO inhibition assay.

Potential Signaling Pathway Modulation

Homoisoflavonoids have been reported to modulate various signaling pathways, including those involved in inflammation and cell survival. A plausible pathway that could be affected by this compound is the NF-κB signaling pathway, a key regulator of the inflammatory response.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The preliminary in vitro screening of this compound suggests notable inhibitory activity against monoamine oxidase B, with moderate activity against MAO-A. Its antiproliferative and antiadipogenic effects appear to be limited at the concentrations tested. Further investigation is warranted to explore its mechanism of action, potentially through the modulation of signaling pathways such as NF-κB, and to assess its activity in a broader range of in vitro and in vivo models. The experimental protocols and workflows provided herein offer a foundation for researchers to build upon in their future studies of this and other related natural products.

References

4'-Demethyleucomin (CAS 34818-83-2): A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals